molecular formula C16H14N2O3S B2642724 3-[5-(4-methylphenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]propanoic acid CAS No. 877825-70-2

3-[5-(4-methylphenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]propanoic acid

Cat. No.: B2642724
CAS No.: 877825-70-2
M. Wt: 314.36
InChI Key: ZNIUIFMPYBUPGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thienopyrimidine class, characterized by a fused thiophene-pyrimidine core. The molecule features a 4-methylphenyl substituent at position 5 of the thieno[2,3-d]pyrimidine scaffold and a propanoic acid moiety at position 2. It has been identified as a potent inhibitor of human protein kinase CK2 (casein kinase 2), with an IC50 of 0.1 µM and high selectivity over other kinases . Its binding mode induces structural deformations in CK2α/CK2α′, stabilizing unique conformations of the ATP-binding loop and hinge/helixαD regions .

Properties

IUPAC Name

3-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-10-2-4-11(5-3-10)12-8-22-15-14(12)16(21)18(9-17-15)7-6-13(19)20/h2-5,8-9H,6-7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIUIFMPYBUPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-methylphenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]propanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the 4-methylphenyl group and the propanoic acid moiety. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-methylphenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The aromatic ring and other reactive sites can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-[5-(4-methylphenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]propanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[5-(4-methylphenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenyl Derivatives

3-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid
  • Substituent : 4-ethoxyphenyl (ethoxy group at para position).
  • Activity : IC50 = 0.125 µM against CK2, slightly less potent than the 4-methylphenyl analog.
  • Selectivity : Maintains high selectivity for CK2 over seven other kinases .
2-[5-(4-fluorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid
  • Substituent: 4-fluorophenyl; acetic acid chain (shorter than propanoic acid).
  • Activity: No explicit IC50 reported, but structural differences (fluorine electronegativity, shorter acid chain) likely alter solubility and target interactions.
  • SAR: Fluorine may enhance electronic interactions, but the shorter acetic acid chain could reduce binding affinity compared to propanoic acid derivatives .
2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetic acid
  • Substituent : 4-bromophenyl (bulky bromine atom).
  • Activity : Bromine’s size and hydrophobicity may hinder optimal binding, though data on potency are unavailable .

Modifications to the Acid Moiety

3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid
  • Structure : Identical to the target compound but with a sulfanyl (S-) linker.
2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoic acid
  • Structure: Incorporates a dioxothienopyrimidine core and a methylpropanoic acid group.
  • Activity : Designed as an ACC inhibitor; structural complexity may enhance metabolic stability but reduce kinase selectivity .

Selectivity and Binding Mode Comparisons

  • Selectivity : The 4-methylphenyl and 4-ethoxyphenyl derivatives show >100-fold selectivity for CK2 over kinases like PKA, PKC, and EGFR .
  • Binding Mode: The 4-methylphenyl propanoic acid analog (TTP22) induces unique conformational changes in CK2α/CK2α′, distinguishing it from ATP-competitive inhibitors like FLC21 (4′-carboxy-6,8-dichloroflavonol) .

Key Findings and Implications

  • Potency: The 4-methylphenyl propanoic acid derivative is the most potent CK2 inhibitor in its class, leveraging optimal steric and electronic interactions.
  • SAR Insights: Smaller substituents (methyl > ethoxy) and longer acid chains (propanoic > acetic) enhance activity.
  • Therapeutic Potential: These compounds’ selectivity and unique binding modes make them promising leads for targeting CK2 in cancers .

Biological Activity

3-[5-(4-methylphenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]propanoic acid is a compound belonging to the thienopyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H18N2O3S
  • Molecular Weight : 342.41 g/mol

The biological activity of this compound is primarily attributed to its role as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is crucial in the folate metabolism pathway. Inhibition of DHFR leads to reduced synthesis of tetrahydrofolate, a vital cofactor in nucleotide biosynthesis, thereby inducing cytotoxic effects in rapidly dividing cancer cells.

Key Mechanisms:

  • Enzyme Inhibition : Compounds similar to thieno[2,3-d]pyrimidines have demonstrated high affinity for DHFR, leading to effective growth inhibition in various cancer cell lines.
  • Selective Targeting : These compounds preferentially target folate receptors expressed in tumor cells rather than normal cells, enhancing their therapeutic index.

Biological Activity Data

Several studies have evaluated the biological activity of this compound. Below are summarized findings from key research:

StudyCell Lines TestedIC50 Values (µM)Mechanism
Study 1NCI 60 Cell Lines16.2 (TGI), 3.3 (GI50)DHFR Inhibition
Study 2Various Tumor Cells67.7 (LC50)Folate Receptor Targeting
Study 3Breast Cancer Cells6.6 (GI50)Induction of Apoptosis

Case Studies

  • In Vitro Studies : A series of compounds based on the thieno[2,3-d]pyrimidine scaffold were synthesized and tested for their antitumor activity against a panel of human cancer cell lines. Compounds exhibiting IC50 values significantly lower than standard treatments like 5-fluorouracil were identified as promising candidates for further development.
  • Mechanistic Studies : Research indicated that specific structural modifications on the thieno[2,3-d]pyrimidine core enhanced potency against DHFR by improving binding affinity through better molecular interactions with key amino acids in the enzyme's active site.

Therapeutic Potential

The therapeutic potential of this compound extends beyond oncology:

  • Antiviral Activity : Preliminary studies suggest that derivatives may also possess antiviral properties, warranting further investigation.
  • Anti-inflammatory Effects : Some thienopyrimidine derivatives have shown promise in reducing inflammation markers in preclinical models.

Q & A

Basic: What are the established synthetic routes for 3-[5-(4-methylphenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]propanoic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including cyclocondensation and functional group substitutions. For example:

  • Step 1 : Cyclization of thiophene derivatives with pyrimidine precursors under acidic or basic conditions to form the thieno[2,3-d]pyrimidin-4-one core .
  • Step 2 : Introduction of the 4-methylphenyl group via nucleophilic substitution or Suzuki-Miyaura coupling .
  • Step 3 : Propanoic acid side chain attachment using alkylation or ester hydrolysis .
    Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) improves yield. Catalytic systems (e.g., Pd for coupling) and protecting groups (e.g., tert-butyl esters) enhance regioselectivity .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms the thieno-pyrimidine core (δ 8.2–8.5 ppm for aromatic protons) and propanoic acid chain (δ 2.5–3.5 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often use acetonitrile/water with 0.1% TFA .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~ 383.1 g/mol) and fragmentation patterns .

Basic: What preliminary biological activities have been reported for thieno[2,3-d]pyrimidine derivatives?

Thieno-pyrimidines exhibit antimicrobial and enzyme-inhibitory properties. For example:

  • Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., nitro, CF₃) show enhanced efficacy against Gram-positive bacteria (MIC = 2–8 µg/mL) .
  • Enzyme Inhibition : The 4-oxo moiety interacts with ATP-binding pockets in kinases, making it a candidate for cancer therapeutics .

Advanced: How do structural modifications (e.g., substituents on the phenyl ring) influence bioactivity?

  • Electron-Donating Groups (e.g., -OCH₃) : Reduce antimicrobial activity but improve solubility via increased polarity .
  • Electron-Withdrawing Groups (e.g., -CF₃) : Enhance target binding (e.g., kinase inhibition) but may reduce metabolic stability .
  • Propanoic Acid Chain : Critical for solubility and binding to charged residues in enzymes (e.g., carboxylate interaction with arginine) .

Advanced: How can contradictory data in biological assays be resolved?

Discrepancies arise from assay conditions (e.g., pH, serum proteins) or cellular permeability. Strategies include:

  • Standardized Protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls .
  • Metabolic Stability Testing : Assess compound degradation in liver microsomes to explain variability in IC₅₀ values .

Advanced: What strategies address poor aqueous solubility during formulation?

  • Salt Formation : Sodium or potassium salts of the propanoic acid group improve solubility (e.g., >10 mg/mL in PBS) .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability by 3–5× .

Advanced: How can analytical methods be validated for stability studies?

  • Forced Degradation : Expose the compound to heat (40–60°C), light (UV), and hydrolytic conditions (acid/base). Monitor degradation products via LC-MS .
  • ICH Guidelines : Validate precision (RSD < 2%), accuracy (recovery 98–102%), and linearity (R² > 0.995) .

Advanced: What computational tools predict binding modes with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase domains (e.g., EGFR). The 4-oxo group forms hydrogen bonds with catalytic lysine .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

Advanced: How does the compound interact with cytochrome P450 enzymes?

  • CYP3A4 Inhibition : The thieno-pyrimidine core may act as a competitive inhibitor (Ki ~ 5 µM), requiring dose adjustments in vivo .
  • Metabolite Identification : LC-MS/MS detects hydroxylated metabolites at the 4-methylphenyl group .

Advanced: What are the stability limits for long-term storage?

  • Solid State : Stable for >24 months at -20°C under argon (purity loss < 5%) .
  • Solution State : Degrades within 48 hours in aqueous buffers (pH 7.4) due to hydrolysis; use lyophilized forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.